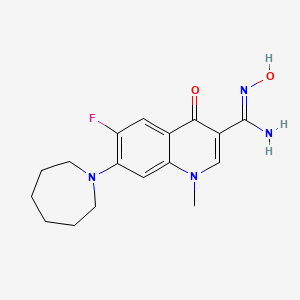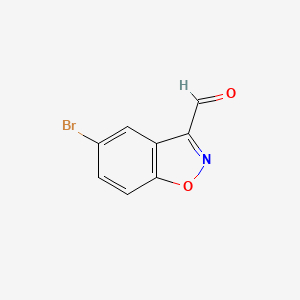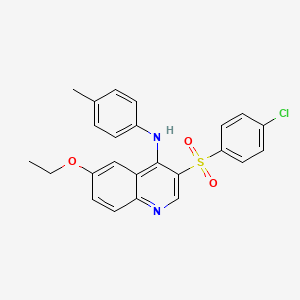
3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-(4-methylphenyl)quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-(4-methylphenyl)quinolin-4-amine is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with various functional groups including a 4-chlorophenylsulfonyl group, an ethoxy group, and a p-tolyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-(4-methylphenyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route involves the use of N-propargyl aniline derivatives, which undergo intramolecular main group metal Lewis acid-catalyzed formal hydroamination and hydroarylation. This process can be conducted under aerobic conditions using stannic chloride or indium (III) chloride . The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-(4-methylphenyl)quinolin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include stannous chloride dihydrate in ethanol for reduction, and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but typically involve modifications to the functional groups attached to the quinoline core.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. . Additionally, it is used in the development of new pharmaceuticals and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-(4-methylphenyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-(4-methylphenyl)quinolin-4-amine can be compared to other quinoline derivatives, such as 4-chloro-6-(trifluoromethyl)quinoline and 4,6-dichloroquinoline . These compounds share a similar quinoline core but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The unique combination of functional groups in this compound makes it distinct and potentially more versatile in its applications.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-ethoxy-N-(4-methylphenyl)quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3S/c1-3-30-19-10-13-22-21(14-19)24(27-18-8-4-16(2)5-9-18)23(15-26-22)31(28,29)20-11-6-17(25)7-12-20/h4-15H,3H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWFBSOICRHVJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
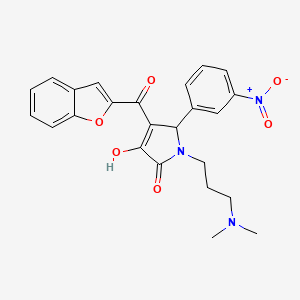
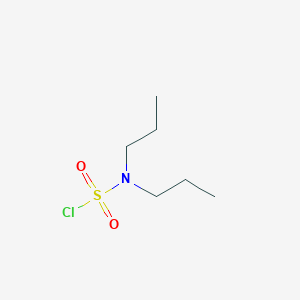
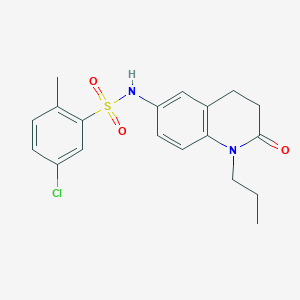
![4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine; trifluoroacetic acid](/img/structure/B2828761.png)
![(E)-3-(2-chlorophenyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)acrylamide](/img/structure/B2828766.png)
![N-(3,5-dimethylphenyl)-2-((6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2828767.png)
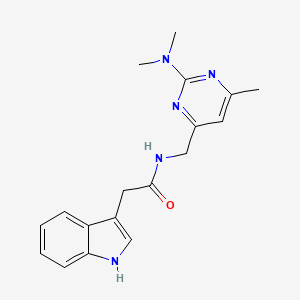
![{7-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride](/img/structure/B2828769.png)
![4-(dimethylsulfamoyl)-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2828770.png)
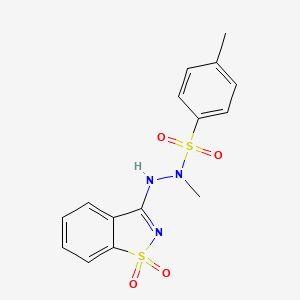
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-4-methylthiophene-2-carboxamide](/img/structure/B2828772.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2828773.png)
